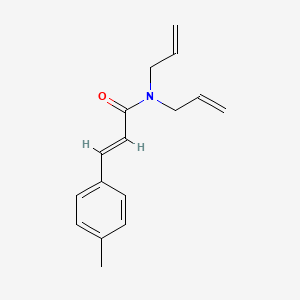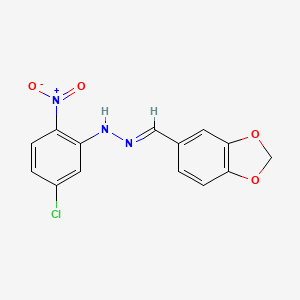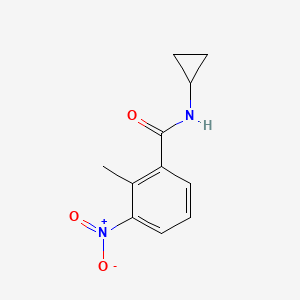
N,N-diallyl-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-3-(4-methylphenyl)acrylamide (DAMA) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is a member of the acrylamide family and is commonly used as a crosslinking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of N,N-diallyl-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed that N,N-diallyl-3-(4-methylphenyl)acrylamide acts as a crosslinking agent by forming covalent bonds between polymer chains. This leads to the formation of a three-dimensional network that improves the mechanical properties and stability of the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diallyl-3-(4-methylphenyl)acrylamide are not well studied. However, it has been shown to be non-toxic and biocompatible. It does not induce any significant inflammatory response or cytotoxicity in vitro or in vivo.
Advantages and Limitations for Lab Experiments
N,N-diallyl-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. It is also stable and can be stored for long periods without degradation. However, N,N-diallyl-3-(4-methylphenyl)acrylamide has some limitations. It is not soluble in water, which limits its use in aqueous environments. It also has limited solubility in organic solvents, which can affect its use in certain applications.
Future Directions
There are several future directions for the study of N,N-diallyl-3-(4-methylphenyl)acrylamide. One potential direction is the development of new synthesis methods that improve the yield and purity of the compound. Another direction is the study of the biochemical and physiological effects of N,N-diallyl-3-(4-methylphenyl)acrylamide in more detail. This will help to determine its potential applications in biomedical engineering and drug delivery. Finally, the study of the mechanical properties and stability of N,N-diallyl-3-(4-methylphenyl)acrylamide-based materials will help to optimize their use in various applications.
Conclusion:
In conclusion, N,N-diallyl-3-(4-methylphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. It is easy to synthesize and purify, and it has a high degree of purity. N,N-diallyl-3-(4-methylphenyl)acrylamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N,N-diallyl-3-(4-methylphenyl)acrylamide, including the development of new synthesis methods and the study of its potential applications in biomedical engineering and drug delivery.
Synthesis Methods
N,N-diallyl-3-(4-methylphenyl)acrylamide can be synthesized through a simple reaction between N,N-diallylacrylamide and 4-methylphenyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and yields a white crystalline powder. The purity of the compound can be increased through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
N,N-diallyl-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields such as polymer chemistry, drug delivery, and biomedical engineering. In polymer chemistry, N,N-diallyl-3-(4-methylphenyl)acrylamide is used as a crosslinking agent for the preparation of hydrogels and other polymeric materials. It has been shown to improve the mechanical properties and stability of these materials.
In drug delivery, N,N-diallyl-3-(4-methylphenyl)acrylamide has been used as a carrier for the controlled release of drugs. It has been shown to improve the bioavailability and efficacy of drugs by enhancing their solubility and stability. In biomedical engineering, N,N-diallyl-3-(4-methylphenyl)acrylamide has been used as a coating material for medical devices such as stents and implants. It has been shown to improve the biocompatibility and durability of these devices.
properties
IUPAC Name |
(E)-3-(4-methylphenyl)-N,N-bis(prop-2-enyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-4-12-17(13-5-2)16(18)11-10-15-8-6-14(3)7-9-15/h4-11H,1-2,12-13H2,3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRBFNEYGQQLU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methylphenyl)-N,N-di(prop-2-en-1-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)



![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)